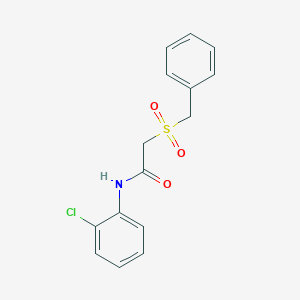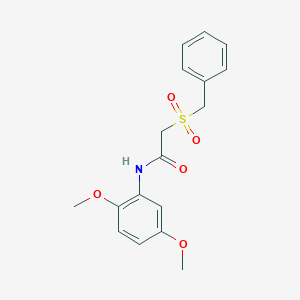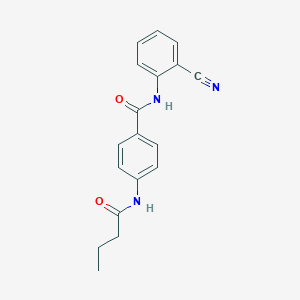
4-(butanoylamino)-N-(2-cyanophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(butanoylamino)-N-(2-cyanophenyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In
Mécanisme D'action
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of target genes. 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been shown to be a selective inhibitor of the NF-κB pathway, with little or no effect on other signaling pathways.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. These effects have been observed in various cell types, including cancer cells, immune cells, and neuronal cells. 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has also been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, its ability to inhibit the pathway in various cell types, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082, including the development of more potent and selective inhibitors of the NF-κB pathway, the investigation of its potential therapeutic applications in various diseases, and the exploration of its potential side effects and toxicity. Further research is also needed to fully understand its mechanism of action and its interactions with other signaling pathways. Overall, 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Méthodes De Synthèse
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 can be synthesized using a multistep process involving the reaction of 4-aminobenzamide with butanoyl chloride, followed by the reaction with 2-cyanophenylboronic acid. The resulting product is then purified using column chromatography to obtain pure 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082.
Applications De Recherche Scientifique
4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been extensively used in scientific research as a selective inhibitor of the NF-κB pathway. This pathway plays a crucial role in various cellular processes, including inflammation, immune response, and cell survival. 4-(butanoylamino)-N-(2-cyanophenyl)benzamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key regulator of the pathway. This inhibition has been observed in various cell types, including cancer cells, immune cells, and neuronal cells.
Propriétés
Nom du produit |
4-(butanoylamino)-N-(2-cyanophenyl)benzamide |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-(butanoylamino)-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-5-17(22)20-15-10-8-13(9-11-15)18(23)21-16-7-4-3-6-14(16)12-19/h3-4,6-11H,2,5H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
GHDSQERWSMMFAU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
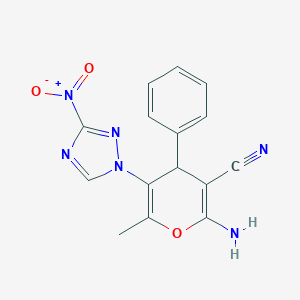
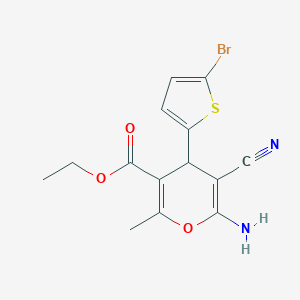
![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
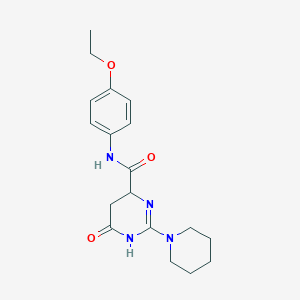
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)
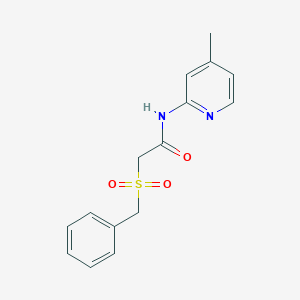
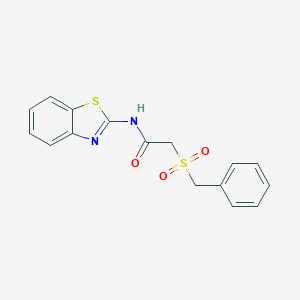
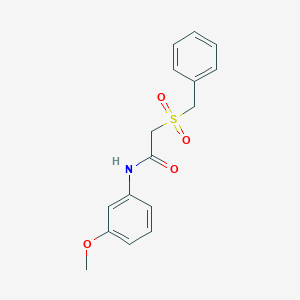
![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)
